molecular formula C11H12N2O3 B8606222 N-(cyanomethyl)-2-hydroxy-4-methoxy-N-methylbenzamide

N-(cyanomethyl)-2-hydroxy-4-methoxy-N-methylbenzamide

Cat. No. B8606222
M. Wt: 220.22 g/mol
InChI Key: ICUGSMQWRXQEOM-UHFFFAOYSA-N
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Patent
US07691879B2

Procedure details

To a solution of 2-hydroxy-4-methoxybenzoyl chloride (22.19 g, 118.9 mmol) in 500 CH2Cl2 were added (methylamino)acetonitrile (10 g, 142.7 mmol) and 2,6-lutidine (19.1 g, 178.4 mmol). The reaction was stirred at rt overnight. The reaction mixture was then partitioned between EtOAc and 1(N) aq HCl. Organic layer washed with 1(N) aq HCl (2×), dried over Na2SO4 and concentrated to light yellow viscous material (24.63 g, 94%). This material was used in the next step without further purification.
Quantity
22.19 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
19.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:3]=1[C:4](Cl)=[O:5].[CH3:13][NH:14][CH2:15][C:16]#[N:17].N1C(C)=CC=CC=1C>C(Cl)Cl>[C:16]([CH2:15][N:14]([CH3:13])[C:4](=[O:5])[C:3]1[CH:7]=[CH:8][C:9]([O:11][CH3:12])=[CH:10][C:2]=1[OH:1])#[N:17]

Inputs

Step One
Name
Quantity
22.19 g
Type
reactant
Smiles
OC1=C(C(=O)Cl)C=CC(=C1)OC
Name
Quantity
10 g
Type
reactant
Smiles
CNCC#N
Name
Quantity
19.1 g
Type
reactant
Smiles
N1=C(C=CC=C1C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was then partitioned between EtOAc and 1(N) aq HCl
WASH
Type
WASH
Details
Organic layer washed with 1(N) aq HCl (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to light yellow viscous material (24.63 g, 94%)
CUSTOM
Type
CUSTOM
Details
This material was used in the next step without further purification

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(#N)CN(C(C1=C(C=C(C=C1)OC)O)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.